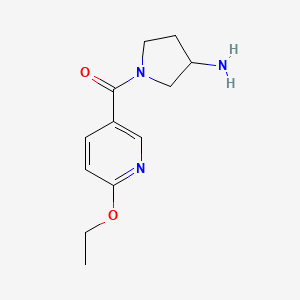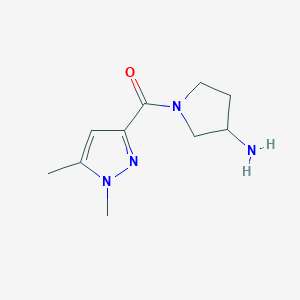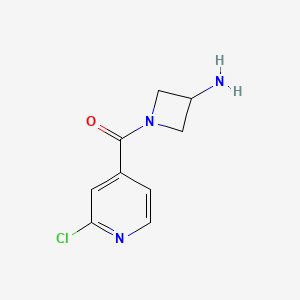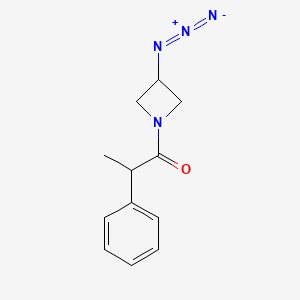
(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone, also known as 3-AAMT, is a novel compound that has been studied extensively in recent years due to its potential applications in organic synthesis and medicinal chemistry. 3-AAMT is a heterocyclic compound, containing both azide and thiazole rings, which have been shown to have interesting reactivity and biological activity.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity
The compound has been involved in studies exploring synthetic methodologies, particularly in the context of cycloaddition reactions. For example, Zanirato et al. (2002) investigated the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins. This research highlighted the potential of utilizing azido compounds for synthesizing heterocyclic structures, which are pivotal in drug discovery and material science. The study showcased the selective formation of triazole derivatives and the influence of the carbonyl group on the reaction outcome, demonstrating the versatility of compounds like "(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone" in synthetic organic chemistry (Zanirato, 2002).
Biological Activities and Pharmacological Potential
In the realm of pharmacology and medicinal chemistry, derivatives of azidoazetidine have been scrutinized for their biological activities. Studies have focused on the design, synthesis, and evaluation of such compounds for potential therapeutic applications. For instance, the development of azepane isomers and the detection of inhibitors of fatty acid amide hydrolase have been subjects of research, indicating the relevance of azidoazetidine derivatives in the search for new therapeutic agents. These investigations underscore the potential of these compounds in contributing to the development of novel drugs with improved efficacy and safety profiles (Nakajima et al., 2012).
Molecular Docking and Drug Design
The application of "(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone" derivatives in drug design is also noteworthy, with molecular docking studies providing insights into their interaction with biological targets. FathimaShahana and Yardily (2020) synthesized novel compounds and conducted molecular docking to assess antiviral activities, illustrating the compound's role in drug discovery, particularly in the design and optimization of antiviral agents. This approach emphasizes the importance of such compounds in the early stages of drug development, offering a basis for the rational design of drugs with specific mechanisms of action (FathimaShahana & Yardily, 2020).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-5-10-7(4-15-5)8(14)13-2-6(3-13)11-12-9/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKYWSAIINOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















